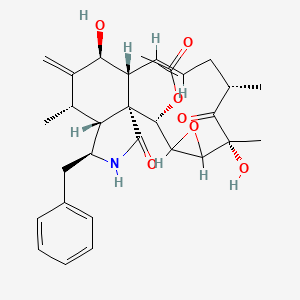

19,20-Epoxycytochalasin D

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

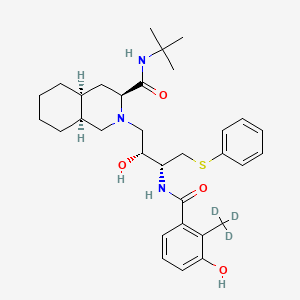

19,20-Epoxycytochalasin D is a member of the cytochalasin family, a group of fungal metabolites known for their diverse biological activities. This compound was first isolated from the fungus Xylaria hypoxylon and has since been studied for its potent cytotoxic activity against various tumor cell lines . The cytochalasins, including this compound, are known to affect mammalian cell morphology and division, inhibit HIV-1 protease, and exhibit antibiotic and antitumor properties .

Wissenschaftliche Forschungsanwendungen

19,20-Epoxycytochalasin D hat mehrere Anwendungen in der wissenschaftlichen Forschung:

5. Wirkmechanismus

Der primäre Wirkmechanismus von this compound beinhaltet die Störung von Aktinfilamenten in Säugetierzellen . Diese Störung führt zu Veränderungen der Zellmorphologie und hemmt die Zellteilung. Die Verbindung induziert auch die Ansammlung von reaktiven Sauerstoffspezies (ROS) in Zellen, was zu ihren zytotoxischen Wirkungen beiträgt . Die molekularen Zielstrukturen umfassen Aktin und andere cytoskelettale Proteine, die für die Aufrechterhaltung der Zellstruktur und -funktion entscheidend sind .

Wirkmechanismus

Target of Action

19,20-Epoxycytochalasin D is a cytochalasin, a group of microbial metabolites known for their pronounced biological activities . It has been found to show potent cytotoxic activity against tumor cell lines . The primary targets of this compound are these tumor cells, specifically the P-388 cell line .

Mode of Action

It is known that cytochalasins, including this compound, have effects on mammalian cell morphology and cell division . They are also known to inhibit HIV-1 protease .

Biochemical Pathways

Given its cytotoxic activity, it is likely that it interferes with pathways related to cell division and growth .

Result of Action

The primary result of the action of this compound is its cytotoxic effect on tumor cells . It has been found to show potent cytotoxic activity against the P-388 tumor cell line .

Biochemische Analyse

Biochemical Properties

19,20-Epoxycytochalasin D has been found to show potent cytotoxic activity against tumor cell lines It interacts with various enzymes and proteins, exerting its effects through these interactions

Cellular Effects

This compound has significant effects on various types of cells and cellular processes. It influences cell function by affecting cell morphology and cell division . It also has an impact on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

The molecular mechanism of this compound involves binding interactions with biomolecules, leading to changes in gene expression . It can inhibit or activate enzymes, thereby exerting its effects at the molecular level .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models . At a dose of 100 mg/kg, this compound showed weak suppressive antiplasmodial activity and was toxic to animals .

Vorbereitungsmethoden

Analyse Chemischer Reaktionen

19,20-Epoxycytochalasin D unterliegt verschiedenen chemischen Reaktionen, einschließlich Oxidation und Reduktion. Die Anwesenheit der Epoxidgruppe in seiner Struktur macht es reaktiv gegenüber Nukleophilen, was zu Ringöffnungsreaktionen führt . Häufige Reagenzien, die in diesen Reaktionen verwendet werden, sind starke Säuren und Basen, die die Epoxidringöffnung ermöglichen. Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den spezifischen Bedingungen und Reagenzien ab, die verwendet werden.

Vergleich Mit ähnlichen Verbindungen

19,20-Epoxycytochalasin D ist unter den Cytochalasinen einzigartig aufgrund der Anwesenheit der Epoxidgruppe an den Positionen 19 und 20. Dieses Strukturmerkmal verstärkt seine Reaktivität und biologische Aktivität im Vergleich zu anderen Cytochalasinen . Ähnliche Verbindungen umfassen:

19,20-Epoxycytochalasin C: Ein weiteres Mitglied der Cytochalasin-Familie mit ähnlichen biologischen Aktivitäten.

18-Desoxy-19,20-Epoxycytochalasin C: Fehlt die Hydroxylgruppe an Position 18, was sich auf seine Reaktivität und biologischen Eigenschaften auswirkt.

5,6-Dihydro-7-oxo-19,20-Epoxycytochalasin C: Enthält zusätzliche Modifikationen, die sein chemisches und biologisches Verhalten verändern.

Eigenschaften

IUPAC Name |

[(1R,2S,6R,8S,10E,12R,13S,15S,16R,17S)-17-benzyl-6,13-dihydroxy-6,8,15-trimethyl-14-methylidene-7,19-dioxo-4-oxa-18-azatetracyclo[10.7.0.01,16.03,5]nonadec-10-en-2-yl] acetate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C30H37NO7/c1-15-10-9-13-20-23(33)17(3)16(2)22-21(14-19-11-7-6-8-12-19)31-28(35)30(20,22)27(37-18(4)32)24-26(38-24)29(5,36)25(15)34/h6-9,11-13,15-16,20-24,26-27,33,36H,3,10,14H2,1-2,4-5H3,(H,31,35)/b13-9+/t15-,16+,20-,21-,22-,23+,24?,26?,27+,29-,30-/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WHJRAYUHVRYTTH-SJPOVNCESA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CC=CC2C(C(=C)C(C3C2(C(C4C(O4)C(C1=O)(C)O)OC(=O)C)C(=O)NC3CC5=CC=CC=C5)C)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]1C/C=C/[C@H]2[C@@H](C(=C)[C@H]([C@@H]3[C@@]2([C@@H](C4C(O4)[C@@](C1=O)(C)O)OC(=O)C)C(=O)N[C@H]3CC5=CC=CC=C5)C)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C30H37NO7 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

523.6 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Q1: What is the structural characterization of 19,20-epoxycytochalasin D?

A1: While a detailed spectroscopic characterization is not provided in the provided abstracts, this compound is a member of the cytochalasin family characterized by a complex polycyclic structure. It is structurally similar to 19,20-epoxycytochalasin C, which has a molecular formula of C30H37NO7 and a molecular weight of 523.61 g/mol. [] The "epoxy" designation in the name refers to an epoxide ring bridging carbons 19 and 20 within the molecule. A recent study has suggested a structural revision for this compound. [] More research is needed to fully elucidate its structure.

Q2: How does the structure of this compound relate to its biological activity?

A2: The presence of a hydroxyl group at the C7 position appears crucial for the biological activity of 19,20-epoxycytochalasin C. Oxidation of this hydroxyl group significantly reduces the compound's cytotoxicity, suggesting its importance in target binding or interaction. [] While the structure-activity relationship (SAR) for this compound has not been explicitly studied, the structural similarities within the cytochalasin family suggest that modifications to the core structure or functional groups could significantly impact activity and potency. [, ]

Q3: Have there been any studies on the in vitro and in vivo efficacy of this compound?

A3: While the provided abstracts do not detail specific in vivo studies on this compound, its isolation from various fungal species alongside other bioactive cytochalasins suggests potential therapeutic applications. [, , , ] Further research is needed to explore its efficacy in various biological systems and disease models.

Q4: Are there established analytical methods for detecting and quantifying this compound?

A4: The research indicates the use of chromatographic techniques, specifically liquid chromatography coupled with mass spectrometry (LC-MS/MS), for the isolation and identification of this compound and its metabolites. [] This technique allows for the separation, detection, and quantification of the compound from complex mixtures, like fungal extracts.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Methyl 3-[N-Allyl-N-(2-methoxycarbonylethyl)]aminopropionate](/img/structure/B561955.png)

![Methyl 2-[2-[2-[2-[(2-methylpropan-2-yl)oxycarbonylamino]ethoxy]ethoxy]ethoxy]-3-[3-(trifluoromethyl)diazirin-3-yl]benzoate](/img/structure/B561959.png)

![[2-hydroxy-2-[3-hydroxy-4-(10-hydroxy-3,15-dimethoxy-7,9,11,13-tetramethyl-16-oxo-1-oxacyclohexadeca-4,6,12,14-tetraen-2-yl)pentan-2-yl]-5-methyl-6-propan-2-yloxan-4-yl] 4-[(2-hydroxy-5-oxocyclopenten-1-yl)amino]-4-oxobut-2-enoate](/img/structure/B561968.png)